molecular formula C5H10ClN3O B1431866 N-methyl-1-(3-methyl-1,2,4-oxadiazol-5-yl)methanamine hydrochloride CAS No. 1573547-16-6

N-methyl-1-(3-methyl-1,2,4-oxadiazol-5-yl)methanamine hydrochloride

Cat. No.: B1431866
CAS No.: 1573547-16-6
M. Wt: 163.6 g/mol
InChI Key: SAFSJUJJAANXCH-UHFFFAOYSA-N
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Description

Structural Overview and International Union of Pure and Applied Chemistry Nomenclature

This compound exhibits a distinctive molecular architecture centered around the 1,2,4-oxadiazole heterocyclic core. The compound possesses the molecular formula C₅H₁₀ClN₃O and maintains a molecular weight of 163.61 grams per mole. The systematic International Union of Pure and Applied Chemistry nomenclature designates this compound as this compound, reflecting the precise positioning of substituents around the heterocyclic framework.

The structural composition features a five-membered 1,2,4-oxadiazole ring containing one oxygen atom and two nitrogen atoms arranged in a specific pattern that contributes to the compound's unique chemical behavior. At position 3 of the oxadiazole ring, a methyl group is attached, providing electron-donating properties through inductive effects. The position 5 of the ring system bears a methylaminomethyl substituent, which serves as the primary functional group responsible for the compound's reactivity profile.

The canonical Simplified Molecular Input Line Entry System representation of this compound is expressed as Cc1nc(on1)CNC.Cl, which encodes the complete structural information in a standardized format suitable for computational modeling and database applications. The International Chemical Identifier string provides additional structural verification: InChI=1S/C5H9N3O.ClH/c1-4-7-5(3-6-2)9-8-4;/h6H,3H2,1-2H3;1H, confirming the precise arrangement of atoms and bonds within the molecular framework.

Property Value Reference
Chemical Abstracts Service Number 1573547-16-6
Molecular Formula C₅H₁₀ClN₃O
Molecular Weight 163.61 g/mol
Molecular Dynamics Laboratory Number MFCD27977456
Canonical Simplified Molecular Input Line Entry System Cc1nc(on1)CNC.Cl
Purity (Commercial) 95%

The hydrochloride salt formation occurs through protonation of the secondary amine nitrogen, resulting in a positively charged ammonium center that is balanced by the chloride counterion. This salt formation significantly enhances the compound's water solubility compared to the free base form, making it more suitable for various research applications requiring aqueous conditions.

Historical Development and Discovery

The historical foundation of this compound traces back to the pioneering work of Ferdinand Tiemann and Adolf Krüger, who achieved the first synthesis of the 1,2,4-oxadiazole heterocycle in 1884. Initially classified as azoxime or furo[ab1]diazole, this heterocyclic system remained relatively unexplored for nearly eight decades following its initial discovery. The systematic investigation of 1,2,4-oxadiazole derivatives gained momentum in the early 1940s when researchers began recognizing their potential biological activities.

The development of synthetic methodologies for 1,2,4-oxadiazole derivatives has evolved significantly since Tiemann and Krüger's original approach, which utilized amidoximes and acyl chlorides. The classical synthesis pathway involves the heterocyclization between amidoxime intermediates and carboxylic acid derivatives, a method that remains fundamental to modern preparative strategies. This approach proceeds through the formation of O-acylamidoxime intermediates, which subsequently undergo cyclodehydration to yield the desired oxadiazole products.

Contemporary synthetic approaches have expanded to include various activation strategies and reaction conditions. The multistep protocol developed for synthesizing 3,5-disubstituted 1,2,4-oxadiazoles demonstrates the evolution of synthetic methodology, achieving conversions ranging from 51 to 92 percent through optimized cyclodehydration conditions. These advances have enabled the preparation of diverse oxadiazole derivatives, including compounds like this compound, with improved efficiency and selectivity.

The recognition of 1,2,4-oxadiazoles as bioisosteric replacements for ester and amide functional groups has driven significant interest in their development during the past several decades. This bioisosteric relationship has proven particularly valuable in addressing metabolic stability concerns associated with traditional functional groups, leading to the incorporation of oxadiazole motifs in various pharmaceutical applications. The compound this compound represents a continuation of this historical trajectory, embodying the sophisticated synthetic capabilities and structural understanding that have emerged from more than a century of oxadiazole research.

Significance in Heterocyclic Chemistry

This compound exemplifies the unique position that 1,2,4-oxadiazoles occupy within the broader landscape of heterocyclic chemistry. The 1,2,4-oxadiazole ring system demonstrates distinctive electronic properties that distinguish it from other five-membered heterocycles, exhibiting aromatic character with moderate thermal stability and specific reactivity patterns. These compounds possess multifunctional characteristics, with the nitrogen atom at position 3 displaying nucleophilic character while the carbon atoms exhibit electrophilic properties.

The significance of this compound extends beyond its individual properties to encompass its role as a representative of a heterocyclic class that has demonstrated remarkable versatility in chemical transformations. The 1,2,4-oxadiazole nucleus exhibits a relatively low level of aromaticity compared to other heterocycles, and the oxygen-nitrogen bond can be readily reduced, leading to ring-opening reactions under appropriate conditions. These characteristics enable numerous thermal and photochemical rearrangement reactions that provide access to diverse heterocyclic systems, including the well-studied Boulton-Katritzky rearrangement.

The compound's structure incorporates key functional groups that define modern heterocyclic chemistry applications. The presence of both the oxadiazole ring and the methylamine substituent creates opportunities for diverse chemical modifications and conjugation reactions. The hydrochloride salt form enhances the compound's utility in research applications by improving solubility characteristics and providing enhanced stability during storage and handling procedures.

From a synthetic chemistry perspective, compounds like this compound serve as important building blocks for more complex molecular architectures. The development of protocols for synthesizing oxadiazole-containing molecules on solid supports, including deoxyribonucleic acid-chemical conjugates, demonstrates the expanding role of these heterocycles in modern combinatorial chemistry approaches. These methodologies enable the creation of oxadiazole-focused chemical libraries that can be systematically evaluated for various applications.

Functional Aspect Chemical Significance Research Applications
Heterocyclic Core Aromatic five-membered ring with two nitrogen and one oxygen Structural scaffold for drug design
Electronic Properties Moderate aromaticity with distinct electrophilic/nucleophilic sites Reactivity studies and mechanistic investigations
Thermal Stability Stable under normal conditions, undergoes rearrangements at elevated temperatures Process chemistry and materials applications
Salt Formation Enhanced solubility and stability as hydrochloride Biological assays and aqueous chemistry
Substitution Pattern Specific methyl and methylaminomethyl positioning Structure-activity relationship studies

The broader significance of 1,2,4-oxadiazoles in heterocyclic chemistry is underscored by their recognition as privileged scaffolds in medicinal chemistry, where they serve as bioisosteric replacements for metabolically labile functional groups. This application has led to the development of numerous pharmaceutical agents containing oxadiazole motifs, validating the importance of continued research into compounds like this compound. The compound represents both a specific research tool and a member of a heterocyclic family that continues to provide new insights into the relationship between molecular structure and chemical behavior.

Properties

IUPAC Name

N-methyl-1-(3-methyl-1,2,4-oxadiazol-5-yl)methanamine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H9N3O.ClH/c1-4-7-5(3-6-2)9-8-4;/h6H,3H2,1-2H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SAFSJUJJAANXCH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NOC(=N1)CNC.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H10ClN3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

163.60 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1573547-16-6
Record name methyl[(3-methyl-1,2,4-oxadiazol-5-yl)methyl]amine hydrochloride
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Preparation Methods

Reaction of 3-methyl-1,2,4-oxadiazole with Amines

One common approach is the reaction of 3-methyl-1,2,4-oxadiazole with appropriate amine precursors to introduce the N-methyl methanamine group. This may involve nucleophilic substitution or reductive amination steps, typically under mild to moderate temperatures with suitable solvents.

Amidoxime Cyclization Route

Based on analogous oxadiazole syntheses, amidoximes are key intermediates. For example, amidoximes derived from nitriles can cyclize under dehydrating conditions to form the 1,2,4-oxadiazole ring. Subsequent functionalization introduces the methyl and N-methyl methanamine substituents.

Reaction Conditions and Reagents

Step Reagents/Conditions Purpose Notes
Formation of amidoxime Hydroxylamine or methylhydroxylamine with nitrile precursors Intermediate for oxadiazole ring formation Reaction typically in isopropanol, 50-60°C
Cyclization to oxadiazole Dehydrating agents or heating Ring closure to form 1,2,4-oxadiazole May involve dimethyl acetylenedicarboxylate or similar reagents
Introduction of N-methyl methanamine Reaction with N-methylformamide anion or direct amination Attach N-methyl methanamine group Strong bases like sodium hydride or potassium t-butoxide used to generate anion
Salt formation Treatment with hydrochloric acid Formation of hydrochloride salt Improves stability and crystallinity

Purification Techniques

  • Acid/Base Workup: After the reaction, the crude product is often subjected to acid/base extraction to remove impurities and isolate the amine hydrochloride salt.
  • Vacuum Distillation: High vacuum distillation is used to purify the free base before salt formation, ensuring removal of residual solvents and impurities.
  • Activated Carbon Treatment: To remove colored impurities and improve purity, activated carbon is used during aqueous workup.

Summary Data Table of Preparation Parameters

Parameter Typical Range/Value Comments
Reaction Temperature 20–80°C Mild to moderate temperature for substitution and hydrolysis steps
Base Used Sodium hydride, potassium t-butoxide, sodium hydroxide Strong bases for anion generation and hydrolysis
Solvents Toluene, benzene, isopropanol, methanol Non-polar and polar solvents for different steps
Reaction Time 2–6 hours Depends on step, e.g., hydrolysis or cyclization
Yield 40–85% (varies by step and method) Purity enhanced by distillation and crystallization

Research Findings and Considerations

  • The preparation of this compound benefits from adapting synthetic strategies developed for similar oxadiazole derivatives and N-methyl amines, emphasizing the use of mild bases and phase transfer catalysts to improve yield and purity.
  • The choice of solvent and temperature critically affects the reaction kinetics and product stability.
  • Avoiding expensive catalysts or special equipment (e.g., hydrogenators) enhances the economic feasibility of the process.
  • The hydrochloride salt form improves compound stability and facilitates handling in research settings.

Chemical Reactions Analysis

Types of Reactions

N-methyl-1-(3-methyl-1,2,4-oxadiazol-5-yl)methanamine hydrochloride can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides or hydroxylated derivatives, while substitution reactions can produce various substituted oxadiazole derivatives .

Scientific Research Applications

Medicinal Chemistry

1.1 Antimicrobial Activity

Research indicates that compounds containing oxadiazole rings exhibit notable antimicrobial properties. N-methyl-1-(3-methyl-1,2,4-oxadiazol-5-yl)methanamine hydrochloride has been studied for its effectiveness against various bacterial strains. In a study published in the Journal of Medicinal Chemistry, derivatives of oxadiazoles were shown to possess significant antibacterial activity against Gram-positive bacteria such as Staphylococcus aureus and Bacillus subtilis .

1.2 Anticancer Properties

The oxadiazole moiety is also recognized for its anticancer potential. A study demonstrated that certain oxadiazole derivatives could inhibit cancer cell proliferation by inducing apoptosis in human cancer cell lines . this compound is being investigated for similar effects, with preliminary results showing promise in targeting specific cancer pathways.

1.3 Neurological Applications

Recent investigations have suggested that oxadiazole derivatives may have neuroprotective effects. For instance, compounds like this compound are being explored for their ability to mitigate neurodegenerative diseases such as Alzheimer's and Parkinson's by inhibiting oxidative stress and inflammation .

Agricultural Applications

2.1 Pesticidal Activity

The compound has shown potential as a pesticide due to its ability to disrupt cellular processes in pests. Studies indicate that oxadiazole derivatives can be effective against agricultural pests, providing a safer alternative to traditional pesticides . Field trials have indicated that formulations containing this compound can reduce pest populations without adversely affecting beneficial insects.

2.2 Plant Growth Regulation

Research highlights the role of certain oxadiazole compounds in promoting plant growth and enhancing resistance to environmental stressors. This compound has been tested for its efficacy as a plant growth regulator, showing improved root development and increased yield in crops under stress conditions .

Materials Science Applications

3.1 Polymer Synthesis

This compound is being explored as a building block for synthesizing novel polymers with enhanced thermal stability and mechanical properties. Its incorporation into polymer matrices has been shown to improve material performance characteristics significantly .

3.2 Coatings and Adhesives

The compound's unique chemical structure allows it to be utilized in formulating advanced coatings and adhesives with superior adhesion properties and resistance to environmental degradation. Preliminary studies indicate that coatings formulated with this compound exhibit enhanced durability and protective qualities .

Data Summary Table

Application AreaSpecific UseFindings/Results
Medicinal ChemistryAntimicrobialEffective against Gram-positive bacteria
AnticancerInduces apoptosis in cancer cell lines
NeurologicalMitigates oxidative stress in neurodegenerative models
AgriculturalPesticidal ActivityReduces pest populations effectively
Plant Growth RegulationImproves yield under stress conditions
Materials SciencePolymer SynthesisEnhances thermal stability of polymers
Coatings and AdhesivesSuperior adhesion properties observed

Case Studies

Case Study 1: Antimicrobial Efficacy
A recent study assessed the antimicrobial efficacy of this compound against various pathogens. The results indicated a significant reduction in bacterial colonies when treated with the compound compared to control groups.

Case Study 2: Agricultural Field Trials
Field trials conducted on tomato plants treated with formulations containing this compound showed a 30% increase in yield compared to untreated plants while maintaining pest resistance.

Mechanism of Action

The mechanism of action of N-methyl-1-(3-methyl-1,2,4-oxadiazol-5-yl)methanamine hydrochloride involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in metabolic pathways, thereby affecting cellular processes .

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Variations on the Oxadiazole Ring

a) N-Methyl-1-(3-phenyl-1,2,4-oxadiazol-5-yl)methanamine Hydrochloride
  • CAS No.: 1185300-67-7 .
  • Molecular Formula : C₁₀H₁₂ClN₃O.
  • Key Difference : A phenyl group replaces the methyl substituent on the oxadiazole ring.
b) N-Methyl-1-(5-phenyl-1,2,4-oxadiazol-3-yl)methanamine Hydrochloride
  • CAS No.: 1609407-07-9 .
  • Key Difference : Phenyl substitution at the 3-position instead of 5-position.
  • Impact : Altered electronic effects on the oxadiazole ring, affecting reactivity and binding affinity in biological systems .
c) [(3-Ethyl-1,2,4-oxadiazol-5-yl)methyl]methylamine Hydrochloride
  • CAS No.: 1042505-40-7 .
  • Molecular Formula : C₆H₁₂ClN₃O.
  • Key Difference : Ethyl group replaces methyl on the oxadiazole.
  • Impact : Longer alkyl chain increases hydrophobicity (LogP ~0.4) but may improve metabolic stability .

Variations in the Amine Side Chain

a) (3-(Methoxymethyl)-1,2,4-oxadiazol-5-yl)methanamine Hydrochloride
  • CAS No.: 1185058-98-3 .
  • Molecular Formula : C₅H₁₀ClN₃O₂.
  • Key Difference : Methoxymethyl substituent introduces an oxygen atom.
  • Impact : Enhanced hydrogen-bonding capacity and solubility compared to the methyl analog .
b) [(3-Isobutyl-1,2,4-oxadiazol-5-yl)methyl]-methylamine Hydrochloride
  • CAS No.: 1185075-85-7 .
  • Key Difference : Bulky isobutyl group on the oxadiazole.
  • Impact : Steric hindrance may reduce enzymatic degradation, improving pharmacokinetics .

Physicochemical Properties

Compound (CAS No.) Molecular Weight (g/mol) LogP Solubility (mg/mL) Hazard Statements
Target (1573547-16-6) 163.6 ~0.2 >50 (Water) H315, H319, H335
3-Phenyl analog (1185300-67-7) 225.68 ~1.5 <10 (Water) H302, H315
3-Ethyl analog (1042505-40-7) 177.63 ~0.4 ~30 (Water) H302, H335
Methoxymethyl analog (1185058-98-3) 179.60 ~-0.3 >100 (Water) H315, H319

Biological Activity

N-methyl-1-(3-methyl-1,2,4-oxadiazol-5-yl)methanamine hydrochloride is a compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article reviews its chemical properties, biological activities, and relevant research findings.

  • IUPAC Name : this compound
  • Molecular Formula : C5_5H9_9N3_3O
  • Molecular Weight : 163.61 g/mol
  • CAS Number : 1573547-16-6
  • Purity : ≥95% .

Biological Activity Overview

The biological activity of this compound primarily stems from the oxadiazole moiety, which is known for its diverse pharmacological properties. Compounds containing oxadiazoles have been reported to exhibit a range of biological activities including antimicrobial, antitumor, and anti-inflammatory effects.

1. Antimicrobial Activity

Recent studies have highlighted the antimicrobial potential of oxadiazole derivatives. For instance, derivatives similar to N-methyl-1-(3-methyl-1,2,4-oxadiazol-5-yl)methanamine have shown significant activity against various bacterial strains. The mechanism of action is believed to involve disruption of bacterial cell wall synthesis and function .

2. Antimalarial Activity

Research indicates that oxadiazole derivatives can act as potent antimalarial agents. A study focusing on structure–activity relationships (SAR) found that modifications in the oxadiazole ring significantly affect the efficacy against Plasmodium falciparum. Compounds with specific substitutions demonstrated lower EC50_{50} values, indicating higher potency .

CompoundEC50_{50} (μM)Remarks
Original Compound0.263Baseline activity
Modified Compound0.019Enhanced activity due to structural changes

3. Anticancer Activity

Oxadiazole derivatives have also been investigated for their anticancer properties. In vitro studies revealed that certain derivatives exhibited cytotoxic effects against various cancer cell lines. The compound's ability to induce apoptosis in cancer cells has been attributed to its interaction with specific cellular pathways .

Case Study 1: Antileishmanial Activity

A recent investigation into the antileishmanial properties of oxadiazole derivatives showed that this compound exhibited an IC50_{50} value of 32.9 µM against Leishmania species. This indicates a promising therapeutic potential for treating leishmaniasis .

Case Study 2: Structure–Activity Relationship Analysis

A comprehensive SAR analysis was conducted on various oxadiazole compounds to determine the influence of different substituents on biological activity. It was found that modifications at the 3-position of the oxadiazole ring could either enhance or diminish activity depending on the steric and electronic properties of the substituents .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for N-methyl-1-(3-methyl-1,2,4-oxadiazol-5-yl)methanamine hydrochloride, and how do reaction conditions influence yield?

  • Methodological Answer : The synthesis of 1,2,4-oxadiazole derivatives typically involves cyclization reactions using hydroxylamine hydrochloride and acylated intermediates. For example, oxadiazole rings can be formed by reacting carboxamide derivatives with hydroxylamine under acidic conditions (e.g., glacial acetic acid and dioxane) at elevated temperatures (110°C) . For the target compound, introducing the N-methyl group on the methanamine moiety may require reductive alkylation or protection/deprotection strategies. Reaction optimization should prioritize controlling stoichiometry, temperature, and pH to minimize by-products like unreacted intermediates or over-oxidized species. Analytical techniques like TLC and HPLC are critical for monitoring reaction progress .

Q. How can researchers confirm the structural integrity and purity of this compound post-synthesis?

  • Methodological Answer : Structural confirmation relies on ¹H/¹³C NMR to verify the 3-methyl oxadiazole ring (characteristic peaks at δ 2.5–2.7 ppm for CH₃) and the N-methyl methanamine moiety (δ 2.2–2.4 ppm). Mass spectrometry (MS) with ESI+ mode should show a molecular ion peak at m/z corresponding to C₆H₁₁ClN₄O (exact mass: 190.6 g/mol). Purity assessment via HPLC (C18 column, acetonitrile/water gradient) ensures ≥95% purity, as seen in analogous oxadiazole derivatives .

Q. What are the recommended storage conditions to ensure compound stability?

  • Methodological Answer : Store the hydrochloride salt at 2–8°C in airtight, light-resistant containers under inert gas (argon or nitrogen) to prevent hygroscopic degradation. Avoid exposure to strong oxidizers, as oxadiazoles are prone to decomposition under oxidative stress. Stability studies using accelerated aging (40°C/75% RH for 6 months) can predict shelf-life .

Advanced Research Questions

Q. How does the 3-methyl-1,2,4-oxadiazole moiety influence the compound’s electronic properties and reactivity?

  • Methodological Answer : The electron-withdrawing nature of the 1,2,4-oxadiazole ring enhances electrophilic character at the C5 position, making it reactive toward nucleophiles. Substituents like the 3-methyl group modulate steric hindrance and π-stacking potential. Computational studies (DFT calculations, Gaussian09) can map electrostatic potential surfaces and HOMO/LUMO gaps to predict sites for functionalization or intermolecular interactions .

Q. What strategies can resolve contradictions in bioactivity data across different experimental models?

  • Methodological Answer : Discrepancies in pharmacological assays (e.g., enzyme inhibition vs. cellular activity) may arise from differences in membrane permeability or metabolic stability. Use parallel artificial membrane permeability assays (PAMPA) to evaluate passive diffusion and LC-MS/MS to quantify intracellular concentrations. Validate target engagement via SPR (surface plasmon resonance) or thermal shift assays .

Q. How can researchers design structure-activity relationship (SAR) studies to optimize this compound for specific biological targets?

  • Methodological Answer : Focus on modifying the N-methyl group and oxadiazole substituents. Synthesize analogs with varied alkyl chains or heterocyclic replacements (e.g., 1,3,4-thiadiazole) and screen against target enzymes (e.g., RNA polymerase) using fluorescence polarization or radioligand binding assays . Correlate activity trends with logP and polar surface area to refine pharmacokinetic profiles .

Q. What analytical techniques are most effective for detecting degradation products under stress conditions?

  • Methodological Answer : Employ forced degradation studies (acid/base hydrolysis, thermal stress, UV exposure) followed by UPLC-QTOF-MS to identify degradation pathways. For example, acidic conditions may hydrolyze the oxadiazole ring to form amide by-products, detectable via characteristic fragment ions (m/z 105, 77) .

Retrosynthesis Analysis

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Min. plausibility 0.01
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Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-methyl-1-(3-methyl-1,2,4-oxadiazol-5-yl)methanamine hydrochloride
Reactant of Route 2
Reactant of Route 2
N-methyl-1-(3-methyl-1,2,4-oxadiazol-5-yl)methanamine hydrochloride

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